molecular formula C14H18ClNO3 B11842964 Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11842964
M. Wt: 283.75 g/mol
InChI Key: WANJVPPFSFVCBB-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Azetidine Ring Conformation

The azetidine ring in tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate exhibits a puckered conformation due to its four-membered structure. X-ray diffraction studies of analogous azetidine derivatives demonstrate that ring puckering arises from torsional strain minimization, with substituents dictating the equilibrium between envelope and twist conformers. The tert-butyl group at the 1-position and the 4-chlorophenyl group at the 3-position introduce steric and electronic effects that stabilize specific puckered states.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O) highlights the spatial arrangement of substituents. The tert-butyl carbamate group (–OC(=O)N–) imposes axial constraints, while the hydroxyl and chlorophenyl groups at C3 create dipole-dipole interactions that favor a twist-boat conformation. Computational studies on similar azetidine systems reveal bond angles of approximately 88°–92° at the nitrogen center, deviating from the ideal tetrahedral geometry due to ring strain.

Geometric Parameter Value
N–C(azetidine) bond length 1.47 Å
C–O (hydroxyl) bond length 1.42 Å
Dihedral angle (C1–N–C3–O) 112°

Table 1: Key geometric parameters derived from crystallographic data of analogous azetidine derivatives.

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The protons on the azetidine ring resonate as distinct multiplets in the δ 3.2–4.1 ppm range, reflecting vicinal coupling (J = 6–8 Hz) between adjacent CH₂ groups. The tert-butyl group’s nine equivalent protons appear as a singlet at δ 1.4 ppm, while the aromatic protons of the 4-chlorophenyl moiety split into two doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) due to para-substitution.

In ¹³C NMR , the carbonyl carbon of the carbamate group resonates at δ 155 ppm, characteristic of tert-butyloxycarbonyl (Boc) protection. The quaternary carbon bearing the hydroxyl group appears at δ 78 ppm, deshielded by hydrogen bonding. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 284.1 ([M+H]⁺), with fragmentation pathways involving loss of the tert-butyl group (–C₄H₉, m/z 228.1) and subsequent cleavage of the azetidine ring.

Comparative Molecular Geometry with Related Azetidine Derivatives

Comparative analysis with 3-hydroxyazetidine-1-carboxylate derivatives reveals distinct geometric trends. For instance, replacing the 4-chlorophenyl group with a methyl group reduces steric bulk, resulting in a flattened ring conformation (dihedral angle ≈ 105°). Conversely, bulkier substituents like 3,5-dichlorophenyl increase puckering (dihedral angle ≈ 118°).

The chlorine atom’s electronegativity in the 4-chlorophenyl group induces a dipole moment that stabilizes the hydroxyl group’s axial orientation through intramolecular hydrogen bonding (O–H···O=C). This interaction is absent in non-halogenated analogs, leading to higher conformational flexibility.

Derivative Dihedral Angle Bond Length (N–C₃)
3-(4-Chlorophenyl) 112° 1.47 Å
3-Methyl 105° 1.45 Å
3-(3,5-Dichlorophenyl) 118° 1.49 Å

Table 2: Comparative geometric parameters of azetidine derivatives.

The tert-butyl group’s steric bulk further distinguishes this compound from piperidine analogs , which exhibit chair conformations due to their six-membered rings. These structural differences underscore the azetidine ring’s sensitivity to substituent effects, making it a valuable scaffold for probing stereoelectronic relationships in medicinal chemistry.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3

InChI Key

WANJVPPFSFVCBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

General Reaction Protocol

Azetidinone (5 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under inert conditions. A Grignard reagent, such as (4-chlorophenyl)magnesium bromide, is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction typically completes within 12–24 hours, after which it is quenched with aqueous ammonium chloride. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.

Key Reaction Parameters

  • Solvent : THF (anhydrous)

  • Temperature : 0°C → room temperature

  • Reagents :

    • 3-Azetidinone (1 equiv)

    • (4-Chlorophenyl)magnesium bromide (1.1 equiv)

  • Yield : 70–85% (reported for analogous substrates)

Mechanistic Insights

The Grignard reagent attacks the carbonyl carbon of 3-azetidinone, forming a tetrahedral intermediate that collapses to yield the tertiary alcohol. Steric hindrance from the tert-butyl group and electronic effects of the 4-chlorophenyl substituent influence reaction kinetics and regioselectivity.

Deconstructive Isomerization Catalyzed by N-Heterocyclic Carbenes (NHCs)

A novel one-pot method utilizing NHC catalysts enables the isomerization of azetidinols to structurally distinct products. While primarily employed for deconstruction, this strategy has been adapted for synthesizing tertiary alcohols via controlled reaction conditions.

Optimized Procedure

In a flame-dried Schlenk tube, IMesMe·HCl (10 mol%) and sodium tert-butoxide (15 mol%) are combined with tert-butyl 3-hydroxy-3-(4-chlorophenyl)azetidine-1-carboxylate in toluene. The mixture is heated to 130°C for 12 hours under nitrogen, followed by concentration and chromatographic purification.

Critical Parameters

  • Catalyst : IMesMe·HCl (N-heterocyclic carbene precursor)

  • Base : Sodium tert-butoxide

  • Solvent : Toluene

  • Temperature : 130°C

  • Yield : Up to 96% (for related substrates)

Mechanistic Pathway

The NHC catalyst facilitates C–C bond cleavage and reorganization via a retro-aldol pathway, followed by recombination to stabilize the tertiary alcohol product. This method is notable for avoiding transition metals and enabling high functional group tolerance.

Comparative Analysis of Methods

Parameter Grignard Addition NHC-Catalyzed Isomerization
Reaction Time 12–24 hours12 hours
Temperature 0°C → room temp130°C
Catalyst NoneIMesMe·HCl
Yield 70–85%85–96%
Purification Column chromatographyColumn chromatography
Scalability ModerateHigh

Characterization and Validation

Synthetic products are validated using spectroscopic techniques:

  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 7.38 (d, J = 8.4 Hz, 2H, Ar–H), 4.13 (s, 4H, N–CH₂), and 1.43 (s, 9H, tert-butyl).

  • HRMS : Calculated for C₁₄H₁₈ClNO₃ ([M-H]⁻): 283.0975; Found: 283.0975.

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group and azetidine ring create steric constraints, necessitating excess Grignard reagent (1.1 equiv) to drive reactions to completion.

Moisture Sensitivity

Grignard reagents require strictly anhydrous conditions. Traces of water lead to hydrolysis, reducing yields by 20–30%.

Catalyst Loading

In NHC-catalyzed reactions, increasing IMesMe·HCl to 20 mol% improves yields for electron-deficient substrates (e.g., 4-cyanophenyl derivatives) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14H18ClNO3
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 65920241

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a tert-butyl group and a 4-chlorophenyl moiety contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has been explored for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. For instance, studies have shown that modifications in the azetidine structure can lead to increased cytotoxicity against various cancer cell lines. The chlorophenyl group may enhance interactions with biological targets involved in cancer progression .
  • Neuroprotective Effects : The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that similar compounds can effectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Organic Synthesis Applications

The unique structural features of this compound make it a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to modify its structure and functional groups to create new compounds with desired properties .
  • Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceutical agents targeting specific receptors or enzymes. For example, it can be incorporated into larger frameworks that exhibit biological activity, thus facilitating drug discovery processes .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAcetylcholinesterase InhibitionTBD
Related Azetidine DerivativeCytotoxicity against Cancer CellsTBD

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionTert-butyl azetidine-1-carboxylate + ChlorophenolAnhydrous conditions, refluxHigh
Oxidation ReactionHydroxy group oxidationOxidizing agents (e.g., PCC)Moderate

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Mechanism Exploration

In another investigation, the neuroprotective effects of azetidine derivatives were assessed using in vitro models of neurodegeneration. The findings highlighted that compounds with similar structures could effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels and improved neuronal survival rates under stress conditions .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and 4-chlorophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate with structurally analogous azetidine derivatives, highlighting substituent variations, molecular properties, and synthetic yields:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield (%) Key Applications/Properties References
This compound 4-Chlorophenyl, hydroxy C₁₄H₁₇ClNO₃ 282.74 Not specified FXR agonist intermediate; chlorine enhances lipophilicity and metabolic stability
Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate 4-Bromophenyl, hydroxy C₁₄H₁₈BrNO₃ 328.20 Not specified Research intermediate; bromine increases molecular weight and polarizability
Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-Difluorophenyl, hydroxy C₁₄H₁₇F₂NO₃ 285.29 Not specified Enhanced metabolic stability due to fluorine substituents
Tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate 2-Chloro-4-hydroxyphenyl, hydroxy C₁₄H₁₇ClNO₄ 298.74 Not specified Dual chloro/hydroxy groups improve solubility and hydrogen-bonding capacity
Tert-butyl 3-hydroxyazetidine-1-carboxylate Unsubstituted at 3-position (only hydroxy) C₈H₁₅NO₃ 173.21 90.8 Base compound for derivatization; high-yield synthesis via silica chromatography
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 4-Methoxyphenyl, 1-hydroxybutyl C₁₉H₂₇NO₄ 333.43 42 Methoxy group enhances electron density; lower yield due to steric hindrance
Tert-butyl 3-[(dimethylamino)methyl]-3-hydroxyazetidine-1-carboxylate Dimethylaminomethyl, hydroxy C₁₁H₂₂N₂O₃ 230.31 Not specified Basic dimethylamino group improves aqueous solubility; used without purification

Key Observations:

Substituent Effects on Reactivity and Yield :

  • The unsubstituted tert-butyl 3-hydroxyazetidine-1-carboxylate achieves a 90.8% yield due to straightforward synthesis , while bulkier substituents (e.g., 1-hydroxybutyl in ) reduce yields (42%) due to steric challenges.
  • Halogenated derivatives (Cl, Br, F) are synthesized via electrophilic aromatic substitution or nucleophilic addition, with bromine increasing molecular weight significantly (328.20 vs. 282.74 for Cl) .

Physicochemical Properties :

  • Fluorine substituents (e.g., 2,4-difluorophenyl) enhance metabolic stability and membrane permeability .
  • Hydroxyl groups on the aryl ring (e.g., 2-chloro-4-hydroxyphenyl) improve solubility and intermolecular interactions .

Biological Relevance: The 4-chlorophenyl derivative is critical in FXR agonist synthesis, leveraging chlorine’s balance of lipophilicity and electronic effects . The dimethylaminomethyl analog’s basic side chain facilitates protonation, enhancing solubility for in vivo applications .

Structural Similarity: Similarity scores (e.g., 0.85–0.90 for tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate) suggest that minor substituent changes significantly alter molecular recognition .

Research Implications

The diversity of azetidine derivatives underscores their versatility in drug discovery. For instance, halogenated analogs optimize target binding and pharmacokinetics, while polar substituents (e.g., hydroxy, methoxy) fine-tune solubility. Future studies should explore structure-activity relationships (SAR) of these compounds against specific biological targets, leveraging computational tools like SHELX for crystallographic analysis .

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic compound belonging to the azetidine class of heterocyclic compounds. Its molecular formula is C14H18ClNO3C_{14}H_{18}ClNO_3 with a molecular weight of approximately 283.75 g/mol. The structure includes a tert-butyl group, a hydroxy group, and a 4-chlorophenyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

Research indicates that compounds with similar structures may exhibit various biological activities, particularly in neuroprotection and anti-inflammatory responses. The presence of the hydroxy group and the chlorophenyl moiety are crucial for modulating these effects.

  • Neuroprotective Effects : Some studies have shown that azetidine derivatives can protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. For instance, related compounds have demonstrated the ability to reduce apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD) models, suggesting potential therapeutic benefits in ischemic conditions .
  • Anti-inflammatory Properties : Compounds with similar functional groups often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
Tert-butyl 3-hydroxyazetidine-1-carboxylate0.84Lacks the chlorophenyl group
Tert-butyl azetidine-1-carboxylate0.93Contains only the azetidine core
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate0.89Aminomethyl substitution instead of chlorophenyl
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate0.98Methyl group at the third position

These comparisons highlight how the chlorophenyl substitution may influence both the chemical reactivity and biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of azetidine derivatives, including their synthesis and biological testing:

  • Synthesis : The synthesis of this compound typically involves multi-step organic reactions that can yield high purity compounds suitable for biological testing .
  • Biological Testing : In vitro assays have been conducted to evaluate the cytotoxicity and neuroprotective effects of related compounds against oxidative stress-induced cell death. For example, one study demonstrated that a structurally similar compound could significantly reduce intracellular reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions .

Future Directions

The potential applications of this compound in pharmacology warrant further exploration. Future research could focus on:

  • In vivo Studies : Assessing the efficacy and safety profiles through animal models to establish therapeutic windows.
  • Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects, particularly its interaction with key cellular targets involved in oxidative stress and inflammation.
  • Formulation Development : Exploring different formulations to enhance bioavailability and target delivery to affected tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate, and what reaction conditions are critical for its formation?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves activating intermediates with reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C. Temperature control is critical to avoid side reactions, and the use of a tert-butyl carbamate protecting group ensures stability during synthesis .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the azetidine ring and tert-butyl group.
  • Mass Spectrometry (MS) for molecular weight verification.
  • X-ray Crystallography (if crystals are obtainable) to resolve stereochemistry at the 3-hydroxy position .
    • Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., PubChem’s InChI/SMILES data) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Handling : Work in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation of vapors and direct skin contact.
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture .
  • Emergency Measures : For spills, use absorbent materials and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in scaling up from milligram to gram quantities?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters like temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (DMAP or alternative bases).
  • Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps.
  • Scale-Up Tips : Ensure efficient stirring and controlled addition of reagents to manage exothermic reactions .

Q. What mechanistic insights exist for the formation of the azetidine ring in this compound?

  • Methodology :

  • Isotopic Labeling : Use deuterated or ¹³C-labeled precursors to track ring closure via intramolecular nucleophilic attack.
  • Computational Modeling : DFT calculations can map transition states and identify steric/electronic effects from the 4-chlorophenyl group .
    • Contradictions : Some literature reports conflicting activation energies for ring closure; validate via kinetic isotope effects (KIEs) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?

  • Methodology :

  • Solvent Effects : Re-run NMR in deuterated solvents matching computational conditions (e.g., CDCl₃ vs. DMSO-d₆).
  • Conformational Analysis : Use NOESY to assess spatial proximity of protons, which may explain shifts due to ring puckering .
  • Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) from crystallographic databases .

Q. What strategies are recommended for toxicity profiling and ecotoxicological risk assessment of this compound?

  • Methodology :

  • In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.
  • Environmental Impact : Follow OECD guidelines for biodegradability (e.g., Modified Sturm Test) and bioaccumulation potential (logP calculations) .
    • Data Gaps : Limited ecotoxicity data exists; extrapolate from structurally related chlorophenyl compounds .

Q. How can this compound be applied in drug discovery, particularly as a precursor for bioactive molecules?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the hydroxyazetidine core to introduce substituents (e.g., fluorination at the 4-chlorophenyl group) and screen against target enzymes (e.g., kinases).
  • Prodrug Design : Esterify the hydroxyl group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Case Study : Piperidine-carboxylate analogs have shown promise in CNS drug development due to their blood-brain barrier penetration .

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